![molecular formula C9H12N4 B13343955 N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has garnered significant interest due to its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes a series of reactions to yield the desired compound . Industrial production methods often utilize multistep synthesis and transition metal-mediated reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, phosphorus tribromide, and triethylamine . For instance, the compound can undergo regioselective intramolecular cyclization upon treatment with phosphorus tribromide and bromine in the presence of triethylamine, leading to the formation of various side products . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . For example, the pyrrolo[2,1-f][1,2,4]triazine moiety is an active structural motif in drugs such as remdesivir, which is used for the treatment of COVID-19 . Additionally, it has been investigated for its potential as an inhibitor of various kinases, making it a promising candidate for targeted cancer therapy .
Wirkmechanismus
The mechanism of action of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, an enzyme essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be compared with other similar compounds that contain the pyrrolo[2,1-f][1,2,4]triazine moiety. Some of these compounds include brivanib alaninate, BMS-690514, and BMS-599626 . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, brivanib alaninate is an antitumorigenic drug, while BMS-690514 and BMS-599626 are inhibitors of the epidermal growth factor receptor (EGFR) and are in clinical trials for cancer treatment .
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
N-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanamine |
InChI |
InChI=1S/C9H12N4/c1-10-3-2-8-4-9-5-11-7-12-13(9)6-8/h4-7,10H,2-3H2,1H3 |
InChI-Schlüssel |
LYCUBUFFGJFORI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CN2C(=C1)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




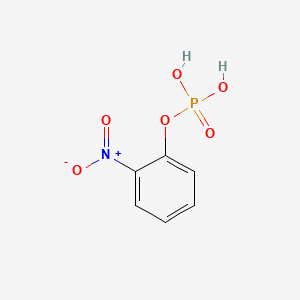
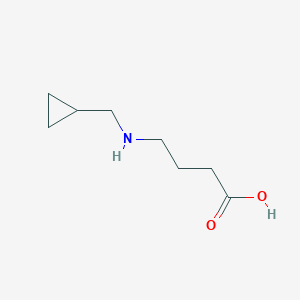
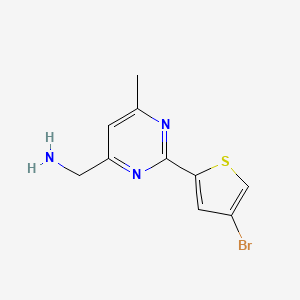
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
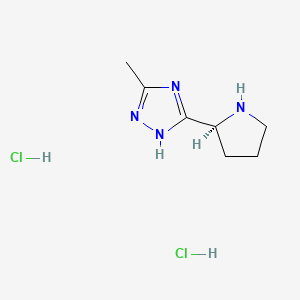

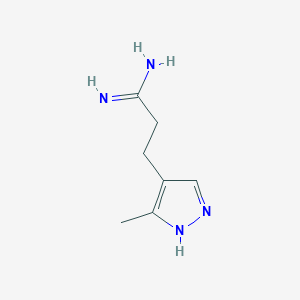
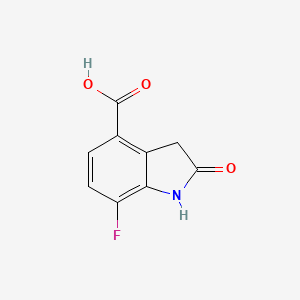

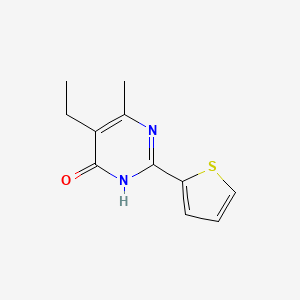
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
